molecular formula C16H19BO4 B1602357 (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 871126-29-3

(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1602357
CAS No.: 871126-29-3
M. Wt: 286.1 g/mol
InChI Key: AIHKULKLGCOJRY-UHFFFAOYSA-N
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Description

(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BO4 and its molecular weight is 286.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Boronic Esters : The compound has been used in the synthesis of boronic esters. These esters display high stability and can be handled in air due to the presence of coordinative B–N and covalent B–O bonds in their structure. This property makes them useful in various chemical reactions and studies (Özçelik & Gül, 2012).

  • Inhibitory Potential in Biological Applications : The compound has shown promise as an inhibitor in biological contexts. For instance, it demonstrated potential inhibition of fungal histone deacetylases in Magnaporthe oryzae, suggesting its potential utility in drug discovery and development (Shanmugam, Kim, & Jeon, 2019).

  • Role in the Formation of Complex Chemical Structures : The compound has been involved in the formation of complex chemical structures such as tetraarylpentaborates. This process involves reactions with aryloxorhodium complexes, highlighting its role in advanced synthetic chemistry (Nishihara, Nara, & Osakada, 2002).

  • Application in Organic Synthesis : The compound has found application in organic synthesis, specifically in protecting group strategies. A new boronic acid protecting group, MPMP-diol, has been developed using related compounds, showing its utility in facilitating various synthetic reactions (Yan, Jin, & Wang, 2005).

  • Study of Free Radical Pathways : It has been used in studies investigating free radical pathways, particularly in reactions with peroxynitrite. This research provides insights into the minor free radical pathway of boronate reaction with peroxynitrite, relevant to understanding oxidative stress and related biological phenomena (Sikora et al., 2011).

Mechanism of Action

Target of Action

The primary target of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is part of the overall SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The primary biochemical pathway affected by the compound is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s action in the SM cross-coupling reaction can be influenced by the presence of other reagents and catalysts .

Properties

IUPAC Name

[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO4/c1-20-11-10-13-6-8-15(9-7-13)21-12-14-4-2-3-5-16(14)17(18)19/h2-9,18-19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHKULKLGCOJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=C(C=C2)CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584735
Record name (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-29-3
Record name B-[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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